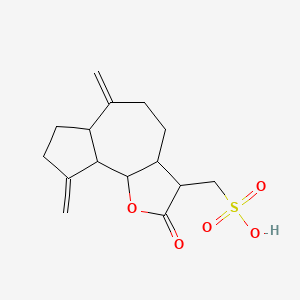

11-epi-Sulfocostunolide A

Description

Overview of Sesquiterpene Lactones in Academic Chemical Biology

Sesquiterpene lactones (SLs) are a large and structurally diverse group of plant-derived secondary metabolites. capes.gov.brnih.gov These compounds are characterized by a 15-carbon backbone, biosynthesized from three isoprene (B109036) units, and feature a defining lactone ring—a cyclic ester. capes.gov.br The α,β-unsaturated carbonyl group, often present as an α-methylene-γ-lactone moiety, is a key structural feature responsible for the biological activities of many SLs. nih.govacs.org This functional group can react with nucleophilic sites in biological macromolecules, such as the sulfhydryl groups of proteins, leading to a variety of cellular effects. nih.gov

Found in numerous plant families, SLs are especially abundant in the Asteraceae (formerly Compositae) family. nih.govresearchgate.net In plants, they are thought to play roles in defense against herbivores and pathogens. capes.gov.br For chemical biologists and medicinal chemists, the interest in SLs stems from their wide array of pharmacological properties, which include anti-inflammatory, antimicrobial, cytotoxic, and antitumor activities. acs.orgresearchgate.netthegoodscentscompany.com The structural diversity of SLs, which are classified into various subclasses like guaianolides, eudesmanolides, and germacranolides based on their carbocyclic skeletons, provides a rich scaffold for drug discovery and for studying structure-activity relationships. capes.gov.brresearchgate.net

The Saussurea Genus as a Prominent Source of Natural Products in Research

The genus Saussurea, comprising approximately 300 species within the Asteraceae family, is a significant source of bioactive natural products. biocrick.com These plants are primarily native to temperate and arctic regions of Asia, Europe, and North America, with a high concentration of species in the Himalayas. biocrick.cominformaticsjournals.co.in Species from this genus have been used for centuries in traditional medicine systems, particularly in Asia. researchgate.net

Phytochemical investigations into the Saussurea genus have revealed a wealth of secondary metabolites, including lignans, flavonoids, and most notably, terpenoids—with sesquiterpenoids being predominant. researchgate.netresearchgate.net Saussurea lappa (synonym Dolomiaea costus or Aucklandia lappa), commonly known as costus, is one of the most studied species in the genus. informaticsjournals.co.innaturalproducts.net Its roots are a well-known source of various sesquiterpene lactones, such as costunolide (B1669451) and dehydrocostus lactone, which have been the subject of extensive research for their biological activities. acs.orgthegoodscentscompany.cominformaticsjournals.co.in The consistent discovery of novel and biologically active compounds from Saussurea species underscores its importance as a reservoir of unique chemical entities for ongoing scientific research. researchgate.net

Significance of 11-epi-Sulfocostunolide A within Sesquiterpenoid Research

This compound is a specific sesquiterpene lactone that has been identified in Saussurea lappa. It belongs to a less common subgroup of sulfonated guaianolides, indicating the presence of a sulfonic acid group, which is an unusual feature for sesquiterpene lactones. capes.gov.brresearchgate.net It is an epimer of Sulfocostunolide A, meaning it differs only in the three-dimensional arrangement at the 11th carbon position. vulcanchem.com The isolation of this compound and its relatives, Sulfocostunolide A and Sulfocostunolide B, from S. lappa highlights the chemical diversity of this plant. capes.gov.brbiocrick.com

While direct and extensive research on the biological activity of this compound is limited, its significance can be inferred from studies on its close structural analogues. A recent 2024 in-silico study investigated the potential of Sulfocostunolide A and Sulfocostunolide B as inhibitors of cancer cell proliferation markers Ki-67 and Proliferating Cell Nuclear Antigen (PCNA). researchgate.net Such molecular docking studies provide valuable insights into the potential bioactivity of these compounds. researchgate.net The research demonstrated that these sulfonated sesquiterpene lactones fit into the binding sites of these key proteins, suggesting a potential mechanism for inhibiting cell proliferation. researchgate.net

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Sulfocostunolide A | Ki-67 | -7.0 |

| Sulfocostunolide A | PCNA | -5.9 |

| Sulfocostunolide B | Ki-67 | -6.9 |

| Sulfocostunolide B | PCNA | -6.4 |

The significance of research into compounds like this compound is further contextualized by the well-documented cytotoxic activity of other sesquiterpene lactones isolated from the same plant, Saussurea lappa. Bioassay-directed fractionation studies have consistently identified sesquiterpene lactones as the active cytotoxic principles in this plant. acs.orgresearchgate.net

| Compound | Cell Line | CD50 (μg/mL) |

|---|---|---|

| Lappadilactone | HepG2 (Hepatocellular carcinoma) | 1.8 |

| OVCAR-3 (Ovarian adenocarcinoma) | 1.6 | |

| HeLa (Cervical adenocarcinoma) | 1.9 | |

| Dehydrocostuslactone | HepG2 (Hepatocellular carcinoma) | 3.5 |

| OVCAR-3 (Ovarian adenocarcinoma) | 2.9 | |

| HeLa (Cervical adenocarcinoma) | 3.1 | |

| Costunolide | HepG2 (Hepatocellular carcinoma) | 2.5 |

| OVCAR-3 (Ovarian adenocarcinoma) | 2.1 | |

| HeLa (Cervical adenocarcinoma) | 2.3 |

The investigation into this compound and its related sulfonated compounds contributes to the broader understanding of sesquiterpenoid chemistry and pharmacology. The presence of the sulfonic acid group and the specific stereochemistry at the C-11 position are structural features that warrant further study to determine their influence on biological activity and to uncover potential new therapeutic leads from the Saussurea genus.

Structure

3D Structure

Properties

Molecular Formula |

C15H20O5S |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl)methanesulfonic acid |

InChI |

InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19) |

InChI Key |

IDSMFDGIKYVJPL-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O |

Origin of Product |

United States |

Isolation and Source Elucidation of 11 Epi Sulfocostunolide a

Botanical and Phytochemical Investigations of Saussurea lappa and Related Species

Saussurea lappa, a member of the Asteraceae family, is a perennial herb indigenous to the Himalayan regions of India, Nepal, and Bhutan. informaticsjournals.co.in It is a well-known medicinal plant in various traditional systems of medicine. phytojournal.comnih.gov Phytochemical investigations have revealed that the roots of S. lappa are a rich source of a diverse array of secondary metabolites. informaticsjournals.co.in

The primary bioactive constituents of S. lappa are sesquiterpenoids, particularly sesquiterpene lactones. informaticsjournals.co.inphytojournal.com These compounds are responsible for many of the plant's reported pharmacological activities. Among the various sesquiterpene lactones isolated from this plant are costunolide (B1669451), dehydrocostus lactone, and cynaropicrin. phytojournal.comscirp.org

More recent and detailed phytochemical analyses have led to the discovery of less common, structurally unique compounds. Notably, two guaiane-type sesquiterpene lactones possessing a rare sulfonic acid group, sulfocostunolide A and its epimer, 11-epi-sulfocostunolide A, have been isolated from the roots of Saussurea lappa. researchgate.net The presence of these sulfonated sesquiterpenoids highlights the chemical diversity within the Saussurea genus.

Table 1: Major Phytochemicals from Saussurea lappa

| Compound Class | Examples | Reference |

| Sesquiterpene Lactones | Costunolide, Dehydrocostus lactone, Cynaropicrin, Sulfocostunolide A, this compound | phytojournal.comscirp.orgresearchgate.net |

| Triterpenes | 3-β-Acetoxy-9(11)-baccharene, α-Amyrin | informaticsjournals.co.in |

| Alkaloids | Saussurine | iscientific.org |

| Flavonoids | Quercetin, Kaempferol, Luteolin | nahrainuniv.edu.iq |

| Lignans | (−)-Massoniresinol 4″-O-β-d-glucopyranoside | researchgate.net |

Advanced Extraction and Fractionation Methodologies for Natural Products

The isolation of specific chemical compounds from plant material is a multi-step process that begins with extraction. For Saussurea lappa, various solvents are employed to extract the desired chemical constituents from the powdered roots. Common extraction methods include maceration and Soxhlet extraction, utilizing solvents of varying polarities such as ethanol (B145695), methanol (B129727), hexane (B92381), and ethyl acetate (B1210297). nahrainuniv.edu.iqujpronline.com

Following the initial extraction, the crude extract, which is a complex mixture of numerous compounds, undergoes fractionation. This process separates the components based on their physicochemical properties. Liquid-liquid extraction is a common fractionation technique where the crude extract is partitioned between two immiscible solvents, for example, n-hexane and ethyl acetate, to separate compounds based on their differential solubility. ujpronline.com

The fraction containing the compounds of interest, in this case, the sesquiterpene lactones, is then subjected to further purification. The selection of appropriate extraction and fractionation methods is crucial for maximizing the yield and purity of the target compounds. nih.gov

Table 2: Common Extraction and Fractionation Techniques

| Technique | Description | Application in S. lappa |

| Maceration | Soaking the plant material in a solvent for an extended period. | Preparation of methanolic and ethanolic extracts. nahrainuniv.edu.iq |

| Soxhlet Extraction | Continuous extraction of a solid with a solvent. | Used with ethanol to obtain a crude extract. ujpronline.com |

| Liquid-Liquid Partition | Separation of compounds based on their relative solubilities in two different immiscible liquids. | Fractionation of crude extracts using solvents like n-hexane and ethyl acetate. ujpronline.com |

| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat solvents and plant tissues, increasing the efficiency of extraction. | Preparation of hydro-ethanolic extracts. jptcp.com |

Chromatographic and Separation Techniques for this compound Isolation

Chromatography is an essential tool for the separation, identification, and purification of individual components from a complex mixture. nih.gov Various chromatographic techniques are employed in the isolation of sesquiterpene lactones from Saussurea lappa extracts.

Column Chromatography is a fundamental purification technique where the stationary phase, often silica (B1680970) gel or alumina, is packed into a column. nih.gov The mobile phase, a solvent or a mixture of solvents, carries the sample through the column. Separation occurs as different components travel at different rates depending on their affinity for the stationary and mobile phases. For the isolation of sesquiterpene lactones from S. lappa, column chromatography with a silica gel stationary phase and a mobile phase of hexane and ethyl acetate in varying ratios is often used. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that uses high pressure to pass the solvent through the column, resulting in higher resolution and faster separation times. edqm.eu HPLC is used for both the analysis of the purity of isolated compounds and for the preparative isolation of specific molecules. nih.gov A Kromasil C18 column with a mobile phase of methanol and water is a typical setup for the HPLC analysis of S. lappa fractions. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that does not require a solid support matrix. This method is particularly useful for the preparative isolation of natural products as it minimizes the risk of irreversible adsorption and decomposition of the sample. HSCCC has been successfully applied for the rapid preparative isolation of sesquiterpene lactones from S. lappa roots. nih.gov

The final elucidation of the structure of isolated compounds like this compound is achieved through spectroscopic analysis, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

Table 3: Chromatographic Techniques for Sesquiterpene Lactone Isolation

| Chromatographic Method | Principle of Separation | Typical Application for S. lappa |

| Column Chromatography | Adsorption | Fractionation of crude extracts and isolation of major compounds. mdpi.comcurrentsci.com |

| Thin-Layer Chromatography (TLC) | Adsorption | Monitoring the progress of column chromatography separations and preliminary phytochemical screening. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Partition/Adsorption | Purity analysis and preparative isolation of compounds. nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Partition | Preparative isolation of sesquiterpene lactones. nih.gov |

Based on a comprehensive search of available scientific literature, there is currently no specific published data available for the chemical compound “this compound”.

Extensive searches for spectroscopic and crystallographic information, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, X-ray crystallography, conformational analysis, and computational chemistry studies specifically pertaining to "this compound" did not yield any relevant results.

Consequently, the structural characterization and stereochemical assignment for this particular compound cannot be detailed as per the requested outline. The necessary data for the following sections and subsections are not present in the accessible scientific domain:

Structural Characterization and Stereochemical Assignment

Computational Chemistry Approaches in Structure Verification

Without primary research data, it is not possible to generate the requested informative and scientifically accurate content, including data tables and detailed research findings, for “11-epi-Sulfocostunolide A”. Further research and publication on this specific compound are required for a detailed scientific article to be written.

Biosynthesis and Biogenetic Studies of 11 Epi Sulfocostunolide a

General Principles of Sesquiterpenoid Biosynthesis

Sesquiterpenoids are a diverse class of C15 terpenoids derived from three isoprene (B109036) units. Their biosynthesis begins with the universal precursor, farnesyl pyrophosphate (FPP), which is formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. groenkennisnet.nl The synthesis of the characteristic sesquiterpene scaffolds is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). chemrxiv.org

The key steps in sesquiterpenoid biosynthesis are:

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of isopentenyl pyrophosphate (IPP) and one molecule of dimethylallyl pyrophosphate (DMAPP) are condensed to form the C15 linear precursor, FPP.

Cyclization by Terpene Synthases (TPS): FPP is cyclized by specific sesquiterpene synthases. chemrxiv.org The reaction is initiated by the ionization of FPP, leading to a farnesyl cation. This cation undergoes a series of intramolecular cyclizations, rearrangements, and eliminations to generate a vast array of cyclic sesquiterpene skeletons. nih.gov For many sesquiterpene lactones, the initial cyclization product is a germacrene-type cation. nih.gov

Post-Cyclization Modifications: The initial hydrocarbon scaffold is further modified by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (P450s) and dehydrogenases. acs.orgmdpi.com These enzymes introduce hydroxyl groups, epoxides, and other functionalities, which are then often converted into lactone rings, a hallmark of sesquiterpene lactones. acs.orgnih.govacs.org

Putative Biosynthetic Pathway Elucidation for 11-epi-Sulfocostunolide A

While the complete biosynthetic pathway for this compound has not been experimentally elucidated in its entirety, a plausible route can be constructed based on the well-studied biosynthesis of its parent structure, costunolide (B1669451), and related sesquiterpene lactones found in plants of the Asteraceae family, such as Saussurea lappa. groenkennisnet.nlnih.gov The proposed pathway involves the initial formation of the germacranolide skeleton followed by a series of specific reduction, epimerization, and sulfonation steps.

The proposed biosynthetic steps are as follows:

Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A: The biosynthesis is initiated by the cyclization of FPP, catalyzed by (+)-germacrene A synthase (GAS). nih.govguidetopharmacology.orgresearchgate.net This enzyme facilitates the formation of the 10-membered germacrane (B1241064) ring, yielding (+)-germacrene A. researchgate.net

Oxidation of (+)-Germacrene A to Germacrene A Acid: The isopropenyl side chain of (+)-germacrene A undergoes a three-step oxidation. This process is catalyzed by a single multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO). mdpi.comimb.com.cn GAO sequentially oxidizes the C12-methyl group to a hydroxyl group (germacra-1(10),4,11(13)-trien-12-ol), then to an aldehyde (germacra-1(10),4,11(13)-trien-12-al), and finally to a carboxylic acid, forming germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid). nih.govimb.com.cn

Lactonization to (+)-Costunolide: The formation of the characteristic γ-lactone ring is catalyzed by another cytochrome P450, (+)-costunolide synthase (COS). acs.orgnih.govimb.com.cn This enzyme performs a stereospecific hydroxylation at the C6 position of germacrene A acid. The resulting 6α-hydroxy intermediate spontaneously undergoes cyclization (lactonization) to form (+)-costunolide. acs.orgacs.org

Reduction of the Exocyclic Double Bond: To form the dihydro- backbone, the C11-C13 exocyclic double bond of (+)-costunolide is reduced. This reaction is catalyzed by an enoate reductase in an NADPH-dependent manner, leading to the formation of 11(S),13-dihydrocostunolide. nih.govresearchgate.netfao.org

Epimerization at C11: The stereochemistry at C11 in the target molecule is opposite to that produced by the typical reduction. Therefore, the action of a putative epimerase is proposed to invert the stereocenter from 11(S) to 11(R), yielding 11-epi-dihydrocostunolide. The existence of natural C11-epimers of other sesquiterpene lactones supports the presence of such stereochemically distinct enzymes. nih.gov

Formation of the Sulfonate Group: The final step is the introduction of the sulfonate group at C13. The α-methylene-γ-lactone moiety in costunolide is a Michael acceptor, highly reactive towards nucleophiles. tandfonline.com It is hypothesized that a similar reactivity exists for the dihydro-precursor. The sulfonate group (R-CH₂-SO₃H) could be formed via the enzymatic addition of a sulfite (B76179) (SO₃²⁻) nucleophile to the C11-C13 double bond of costunolide, a reaction that would simultaneously set the C11 stereochemistry and introduce the sulfur moiety. Alternatively, if the reduction and epimerization occur first, a different enzymatic mechanism would be required to activate the C13 methyl group for substitution with a sulfur-containing nucleophile. The biosynthesis of C-S bonds in natural products is complex and can involve various enzymatic strategies, including those catalyzed by P450s or glutathione (B108866) S-transferases. acs.orgfrontiersin.org

Table 1: Proposed Biosynthetic Pathway for this compound

| Step | Precursor | Product | Enzyme Class (Putative) |

| 1 | Farnesyl Pyrophosphate (FPP) | (+)-Germacrene A | Sesquiterpene Synthase (GAS) |

| 2 | (+)-Germacrene A | Germacrene A Acid | Cytochrome P450 (GAO) |

| 3 | Germacrene A Acid | (+)-Costunolide | Cytochrome P450 (COS) |

| 4 | (+)-Costunolide | 11(S),13-Dihydrocostunolide | Enoate Reductase |

| 5 | 11(S),13-Dihydrocostunolide | 11-epi-Dihydrocostunolide | Epimerase |

| 6 | 11-epi-Dihydrocostunolide | This compound | Sulfotransferase / Lyase |

Enzymatic Mechanisms and Precursor Incorporation Studies

Direct precursor incorporation studies for this compound are not available in the current literature. However, the enzymatic mechanisms can be inferred from extensive studies on related sesquiterpene lactones.

Sesquiterpene Synthases (e.g., Germacrene A Synthase): These enzymes bind FPP in a hydrophobic active site. The reaction starts with the Mg²⁺-dependent cleavage of the pyrophosphate group, generating a farnesyl carbocation. The enzyme's active site architecture guides the folding of this flexible cation and controls the complex cascade of cyclization and rearrangement reactions, ultimately leading to the stereospecific formation of (+)-germacrene A, which is then released from the enzyme. researchgate.netfrontiersin.org

Cytochrome P450 Monooxygenases (GAO and COS): These enzymes are heme-containing proteins that catalyze oxidation reactions using NADPH as a reducing equivalent and molecular oxygen. acs.org In the case of GAO, the enzyme performs three successive oxidations at the same carbon atom (C12) without releasing the intermediates. mdpi.com The costunolide synthase (COS) performs a highly specific hydroxylation at C6 of germacrene A acid. acs.orgnih.gov Isotope labeling studies with ¹⁸O₂ on chicory enzymes confirmed that one oxygen atom from O₂ is incorporated into the costunolide molecule, consistent with a P450-catalyzed hydroxylation mechanism that precedes lactonization. nih.gov

Enoate Reductases: The reduction of the α,β-unsaturated double bond in the lactone ring is catalyzed by enoate reductases. These enzymes typically use NADPH as a cofactor to deliver a hydride to the β-carbon (C11), followed by protonation of the resulting enolate at the α-carbon (C13). The stereochemical outcome, such as the formation of 11(S),13-dihydrocostunolide, is strictly controlled by the enzyme's active site. nih.govresearchgate.net

Sulfotransferases (SULTs): While the exact mechanism for forming the C-S bond in this compound is unknown, plant sulfotransferases are known to catalyze the transfer of a sulfuryl group from a universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to an acceptor molecule. hyphadiscovery.com Typically, this results in a sulfate (B86663) ester (R-O-SO₃⁻). The formation of a sulfonate (R-SO₃⁻) is a more unusual transformation in secondary metabolism and may involve a distinct, yet-to-be-characterized enzyme family or a novel function for a known enzyme class.

Chemical Synthesis and Derivatization of 11 Epi Sulfocostunolide a

Total Synthesis Strategies for Complex Sesquiterpene Lactones

The total synthesis of complex sesquiterpene lactones is a formidable task due to their often dense stereochemistry and unique ring systems. Chemists have devised a variety of elegant strategies to construct these intricate molecular architectures.

Common approaches often involve the strategic formation of the characteristic medium-sized rings, such as the 10-membered germacrane (B1241064) ring of costunolide (B1669451) or the fused 5- and 7-membered rings of guaianolides. Key strategies documented in the literature include:

Chiral Pool Synthesis : This strategy utilizes readily available, naturally occurring chiral molecules as starting materials. For instance, (-)-α-santonin has been a popular building block for the synthesis of over 30 unique guaianolides, leveraging photochemical rearrangements to construct the core skeleton. Current time information in Bangalore, IN.

Ring-Closing Metathesis (RCM) : RCM has become a powerful tool for forming large rings, including the 10-membered carbocycle of germacrane-type sesquiterpenes. acs.org This reaction uses specialized catalysts to join two ends of a linear precursor to form the cyclic structure.

Intramolecular Cyclization Reactions : Various methods are used to close rings intramolecularly. The Pauson-Khand reaction can be employed to construct cyclopentane (B165970) rings, while Nozaki–Hiyama–Kishi (NHK) reactions and samarium (II) iodide-mediated cyclizations are used to form larger rings by coupling an aldehyde with an allyl halide within the same molecule. Current time information in Bangalore, IN.researchgate.net A seven-step synthesis of (±)-epi-costunolide, for example, utilized a key intramolecular chromium(II)-mediated NHK reaction. d-nb.infothieme.de

Cycloaddition Reactions : Bioinspired strategies, such as intramolecular [4+2] cycloadditions (Diels-Alder reactions), have been used to rapidly assemble complex, caged tetracyclic sesquiterpenoid frameworks from simpler guaiane-type precursors. researchgate.net

Radical Cyclizations : The formation of carbon-carbon bonds via radical intermediates offers another pathway to construct the cyclic systems of sesquiterpenes. researchgate.net

The stereochemical and oxidative diversity found among the thousands of known sesquiterpene lactones makes a single, unifying synthetic strategy challenging, and the development of new, efficient synthetic routes remains an active area of chemical research. Current time information in Bangalore, IN.

Semi-Synthesis and Directed Modification of 11-epi-Sulfocostunolide A

Semi-synthesis, or partial chemical synthesis, is a powerful approach that uses complex compounds isolated from natural sources as starting materials for chemical modification. researchgate.net This method is particularly useful for molecules like sesquiterpene lactones, where a total synthesis would be excessively long or inefficient. It allows chemists to leverage nature's ability to produce complex scaffolds and then introduce specific modifications to create novel derivatives.

The name this compound suggests it is a semi-synthetic or naturally modified derivative of costunolide. The semi-synthesis of this compound likely involves the directed modification of the costunolide molecule. The most reactive site in costunolide for such modifications is the α-methylene-γ-lactone moiety. core.ac.ukresearchgate.net This functional group is an α,β-unsaturated carbonyl system, which is a classic Michael acceptor. nih.govresearchgate.net

The likely semi-synthetic route to this compound involves a Michael-type addition reaction. Specifically, the addition of a sulfite (B76179) nucleophile (such as from sodium bisulfite, NaHSO₃) across the C11-C13 double bond of costunolide would introduce the "sulfo" group (a sulfonate, -SO₃H). This reaction would saturate the double bond and create a new stereocenter at C11. The designation "11-epi" indicates that the stereochemistry at this newly formed center is opposite to that of another, more common or parent isomer, Sulfocostunolide A.

This type of modification is a well-established strategy for derivatizing sesquiterpene lactones to alter their physicochemical properties and biological activities. nih.gov Indeed, related compounds such as Sulfocostunolide-A and Sulfocostunolide-B have been reported in the literature, having been isolated from natural sources like Saussurea lappa. researchgate.net

Design and Synthesis of Novel Analogs for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis of a series of related compounds (analogs) to determine how specific structural features influence their biological activity. nih.govnih.gov For sesquiterpene lactones, SAR studies have consistently shown that the α-methylene-γ-lactone moiety is a critical pharmacophore responsible for many of their biological effects. core.ac.ukresearchgate.netnih.gov This group acts as an alkylating agent, reacting with nucleophilic groups (like cysteine residues) in biological macromolecules via Michael addition. core.ac.ukresearchgate.net

The synthesis of analogs of this compound would logically focus on modifying the parent costunolide structure to probe and optimize activity. Key strategies include:

Modification of the α-methylene-γ-lactone : Since the addition of a sulfonate group to form sulfocostunolides is one such modification, creating other derivatives at this site is a primary strategy. For example, Michael addition of various amines to costunolide has been used to generate libraries of 13-amino derivatives. researchgate.netnih.govmdpi.com

Derivatization of Other Functional Groups : Modifying other existing groups on the costunolide scaffold can also fine-tune biological activity.

Research on costunolide derivatives has provided valuable SAR insights. Studies have shown that the cytotoxicity of 13-amino costunolide analogs varies significantly depending on the specific amine used, with some derivatives showing improved potency against cancer cell lines compared to the parent compound. researchgate.netnih.gov For example, a 3-methyl piperidine (B6355638) derivative was found to be more cytotoxic than costunolide against a colon cancer cell line. researchgate.net This demonstrates that targeted modifications can enhance biological effects.

| Compound/Analog | Parent Compound | Modification Strategy | Key Finding | Reference(s) |

| 13-Amino Costunolide Derivatives | Costunolide | Michael addition of various amines to the α-methylene-γ-lactone. | Cytotoxicity is dependent on the nature of the amine. Some derivatives (e.g., 3-methyl piperidine) show improved potency over costunolide. | researchgate.net, nih.gov |

| Heck-Arylated Costunolide Derivatives | Costunolide | Palladium-catalyzed Heck reaction to couple aryl groups. | Several analogs showed enhanced cytotoxicity against various cancer cell lines compared to costunolide. | researchgate.net |

| Pyrazoline Derivatives | Dehydrocostus lactone | 1,3-dipolar addition of diazoalkanes to the α-methylene group. | Generated compounds showed an overall increase in plant growth regulation effectiveness compared to parent compounds. | usm.my |

| (±)-epi-Costunolide | Costunolide | Total synthesis leading to the C11 epimer. | The epimer exhibited weaker anti-inflammatory activity than natural costunolide, highlighting stereochemistry's importance. | d-nb.info |

These studies underscore that the biological activity of sesquiterpene lactones can be systematically modulated through chemical synthesis, providing a pathway to develop novel compounds with improved therapeutic properties.

In Vitro Molecular and Cellular Activity Investigations

Modulation of Cellular Proliferation and Apoptosis Pathways

11-epi-Sulfocostunolide A has demonstrated the ability to influence fundamental cellular processes such as proliferation and programmed cell death, or apoptosis. These effects are critical in the context of diseases characterized by uncontrolled cell growth, such as cancer.

Cell Cycle Checkpoint Inhibition Studies

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Checkpoints within this cycle act as control mechanisms, halting the process if any abnormalities are detected. The ability to modulate these checkpoints is a key strategy in cancer therapy.

The transition from the quiescent G0 phase to the first gap phase (G1) and subsequently into the synthesis (S) phase is a critical checkpoint in the cell cycle. ub.edu This transition is primarily governed by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, in complex with Cyclin D1. ub.edumdpi.com These complexes phosphorylate the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis. ub.edu

Molecular docking studies have explored the interaction of sulfocostunolide A with key proteins involved in the G1 phase. One such study revealed a significant binding affinity between sulfocostunolide A and Cyclin D1, with a binding free energy of -7.9 kcal/mol and an inhibition constant of 1.5 µM. zsp.com.pk This suggests a potential mechanism for inducing cell cycle arrest at the G1 checkpoint by interfering with the formation or function of the Cyclin D1/CDK4/6 complex. The inhibition of this complex prevents the phosphorylation of pRb, thereby keeping cells in the G0/G1 phase and preventing their entry into the S phase. ub.edunih.gov

| Target Protein | Ligand | Binding Free Energy (kcal/mol) | Inhibition Constant (µM) |

| Cyclin D1 | Sulfocostunolide A | -7.9 | 1.5 |

| CDK4 | Ascleposide E | -7.0 | 7.0 |

| CDK6 | Carabrolactone B | -8.6 | 0.4 |

| E2F-2 | Sulfocostunolide B | -8.1 | 1.0 |

| Data from molecular docking studies indicating the binding affinities of various sesquiterpene lactones with G1 phase-related proteins. zsp.com.pk |

The G2/M checkpoint controls the entry of cells into mitosis (M phase) from the second gap phase (G2). This transition is orchestrated by the Cyclin B1/CDK1 complex. nih.govmdpi.com Activation of this complex is essential for the initiation of mitotic events. nih.gov Inhibition of the Cyclin B1/CDK1 complex leads to cell cycle arrest at the G2/M phase. mdpi.comijbs.com

Studies have shown that various natural compounds can induce G2/M arrest by downregulating the expression of Cyclin B1 and CDK1. mdpi.comijbs.com For instance, molecular docking analyses have been performed to evaluate the binding potential of sesquiterpene lactones, including sulfocostunolide derivatives, with Cyclin B1 and CDK1. While specific data for this compound's direct interaction with Cyclin B1/CDK1 is part of broader studies, related compounds have shown significant binding affinities, suggesting a class effect. For example, sulfocostunolide B exhibited a high binding affinity for CDK1. zsp.com.pk This indicates that compounds from this family, including this compound, may exert their anti-proliferative effects by targeting the G2/M checkpoint.

Apoptosis Induction and Related Molecular Signaling Cascades

Apoptosis is a crucial process of programmed cell death that eliminates damaged or unwanted cells. nih.gov The induction of apoptosis is a key mechanism for many anti-cancer agents. Apoptotic signaling can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. mdpi.com Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death. nih.govmdpi.com

The JNK (c-Jun N-terminal Kinase) signaling cascade is one of the major pathways involved in transmitting apoptotic signals in response to various cellular stresses. nih.govmdpi.com Activation of the JNK pathway can lead to the induction of apoptosis. mdpi.commdpi.com While direct studies on this compound's role in JNK-mediated apoptosis are emerging, the broader class of sesquiterpene lactones is known to induce apoptosis in various cancer cell lines.

Anti-inflammatory Mechanism of Action

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response. mdpi.com

Inhibition of Pro-inflammatory Signaling Pathways (e.g., NF-κB)

The NF-κB signaling pathway plays a critical role in regulating the expression of numerous pro-inflammatory genes. mdpi.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. nih.gov Upon stimulation by various inflammatory signals, the IκK complex is activated, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. mdpi.com

Sesquiterpene lactones have been identified as potent inhibitors of the NF-κB pathway. nih.gov For example, the compound parthenolide (B1678480) has been shown to inhibit NF-κB activation. nih.gov Some compounds achieve this by directly inhibiting the IκK complex, thereby preventing the degradation of IκBα and keeping NF-κB sequestered in the cytoplasm. nih.gov Another mechanism involves the direct inhibition of NF-κB's ability to bind to DNA. The anti-inflammatory effects of this compound are thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a common mechanism for this class of compounds. researchgate.net

| Pathway Component | Action | Consequence |

| IκK complex | Inhibition | Prevents IκBα phosphorylation and degradation |

| IκBα | Stabilization | Sequesters NF-κB in the cytoplasm |

| NF-κB | Inhibition of nuclear translocation | Prevents binding to DNA and transcription of pro-inflammatory genes |

| General mechanism of NF-κB inhibition by certain anti-inflammatory compounds. mdpi.comnih.govnih.gov |

Mechanistic Insights into Other Pharmacological Activities

While direct experimental data on the broader pharmacological activities of this compound are limited, the mechanistic actions of closely related sesquiterpene lactones, particularly costunolide (B1669451), have been more thoroughly investigated. These studies provide a valuable framework for understanding the potential biological effects of this class of compounds, especially concerning anti-inflammatory and cell signaling pathways that are intrinsically linked to the regulation of MMPs.

A significant body of in-vitro research has focused on the inhibitory effects of costunolide on the NF-κB signaling pathway. nih.govnih.gov Constitutive activation of NF-κB is a hallmark of many inflammatory diseases and cancers. core.ac.ukmdpi.com In-vitro studies have demonstrated that costunolide can effectively suppress the activation of NF-κB in various cancer cell lines. For example, in estrogen receptor-negative breast cancer cells (MDA-MB-231), costunolide treatment resulted in the downregulation of overexpressed NF-κB subunit proteins, including p65, p52, and p100. nih.gov This targeted inhibition of NF-κB provides a plausible mechanism for the anti-inflammatory and anti-cancer properties attributed to this compound. nih.govnih.gov

The anti-inflammatory effects of sesquiterpene lactones extend to the modulation of key inflammatory mediators and enzymes. In-vitro models using lipopolysaccharide (LPS)-stimulated macrophages are commonly employed to assess anti-inflammatory potential. nih.gov In such models, related compounds have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). core.ac.uknih.gov Furthermore, they can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of the inflammatory response. core.ac.uk The inhibition of these inflammatory pathways is often linked to the upstream suppression of NF-κB activation. core.ac.uk

Given that the promoter regions of genes for pro-inflammatory cytokines and MMPs often contain binding sites for transcription factors like NF-κB, the inhibition of this pathway represents a central mechanism through which sesquiterpene lactones may exert their broader pharmacological effects. cymitquimica.comthermofisher.com The suppression of NF-κB and subsequent reduction in inflammatory mediators could, therefore, indirectly contribute to the regulation of MMP expression, creating an anti-inflammatory microenvironment that is less conducive to tissue degradation and tumor progression.

Table 2: In Vitro Anti-inflammatory and NF-κB Inhibitory Effects of Costunolide

| Cell Line/System | Stimulant | Treatment | Target Pathway/Molecule | Observed Effect | Reference |

| MDA-MB-231 (Human breast cancer) | - | Costunolide | NF-κB subunits (p65, p52, p100) | Downregulation of protein expression. | nih.gov |

| A549 (Human lung cancer) & MRC-5 (Human lung fibroblast) | TGF-β1 | Costunolide | NF-κB pathway | Suppression of inflammation. | nih.gov |

| A549 & MRC-5 | TGF-β1 | Costunolide | α-SMA, Collagen I/III | Inhibition of expression, indicating anti-fibrotic activity. | nih.gov |

Advanced Analytical and Computational Research Methodologies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netbio-rad.comnih.gov This method is instrumental in understanding the interaction between a ligand, such as 11-epi-Sulfocostunolide A, and its protein target at the molecular level.

Molecular docking simulations have been employed to investigate the inhibitory potential of this compound and related sesquiterpene lactones against various protein targets, particularly those involved in cancer cell proliferation. researchgate.netresearcher.life These studies predict the binding energy, which is a measure of the affinity between the ligand and the protein. A lower binding energy indicates a more stable and favorable interaction.

For instance, in a study investigating potential inhibitors of proteins involved in the G1/S phase of the cell cycle, the binding affinities of several sesquiterpene lactones were calculated. While specific values for this compound were not detailed in the provided abstracts, the methodology involved docking with targets like Cyclin-Dependent Kinase 6 (CDK6). researchgate.net Another study focused on the inhibition of Ki-67 and Proliferating Cell Nuclear Antigen (PCNA), two key biomarkers in cancer. researchgate.net The research highlighted the potential of sesquiterpene lactones to bind to these proteins, with sulfocostunolide B (a related compound) showing a binding energy of -6.4 kcal/mol with PCNA. researchgate.net Such studies are crucial for identifying the most promising protein targets for this compound and prioritizing them for further experimental validation. pelagobio.comnih.gov

Table 1: Representative Binding Affinity Predictions for Related Sesquiterpene Lactones

| Compound | Protein Target | Predicted Binding Energy (kcal/mol) |

| Sulfocostunolide B | PCNA | -6.4 researchgate.net |

| Eucalyptone | Ki-67 | -8.1 researchgate.net |

| Ilicol | CDK6 | -7.8 researchgate.net |

| Carabrolactone B | Cyclin B1 | -8.2 zsp.com.pk |

| Sulfocostunolide B | CDK1 | -8.0 zsp.com.pk |

This table showcases binding affinities of compounds structurally related to this compound to illustrate the application of molecular docking in this class of molecules. Data for this compound itself was not available in the provided search results.

A significant advantage of molecular docking is the ability to visualize the interactions between the ligand and the protein's binding site. researchgate.netebi.ac.uk Software such as BIOVIA Discovery Studio, PyMOL, and LigPlot+ are used to generate 2D and 3D representations of the ligand-protein complex. researchgate.netresearchgate.netebi.ac.uk These visualizations reveal crucial details about the binding mode, including the formation of hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues of the protein. researchgate.netnottingham.ac.uk Understanding these interactions at an atomic level is fundamental for structure-activity relationship studies and for designing more potent and selective analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For a compound like this compound, QSAR models can be developed to predict its activity based on its molecular descriptors. These descriptors are numerical values that characterize the chemical properties of a molecule, such as its size, shape, lipophilicity, and electronic properties.

While specific QSAR models for this compound were not found in the search results, the general approach involves compiling a dataset of structurally related compounds with known biological activities. Statistical methods are then used to build a model that correlates the descriptors with the activity. nih.gov Such models, once validated, can be used to predict the activity of new, untested compounds, thereby accelerating the discovery of more potent derivatives.

In Silico Pharmacokinetic and Drug Likeness Prediction

ADME properties describe the disposition of a drug within an organism and are critical for its efficacy and safety. nih.goviapchem.org Computational tools like pkCSM and SwissADME are used to predict these properties for compounds like this compound. researchgate.netresearchgate.netmdpi.com These predictions can include:

Absorption: Predicting oral bioavailability and intestinal absorption. mdpi.com

Distribution: Estimating parameters like blood-brain barrier penetration and plasma protein binding. mdpi.com

Metabolism: Predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. mdpi.comnih.gov

Excretion: Estimating the total clearance of the compound. researchgate.net

Studies on related sesquiterpene lactones have shown favorable predicted ADMET profiles, suggesting that this class of compounds, including potentially this compound, may possess good pharmacokinetic properties. researchgate.netresearchgate.net

"Drug-likeness" is a qualitative concept used to assess whether a compound has properties that would make it a likely orally active drug in humans. taylorandfrancis.comunits.itpatsnap.com One of the most widely used guidelines is Lipinski's Rule of Five. taylorandfrancis.comunits.itdrugbank.com This rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass of less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

An orally active drug generally should not violate more than one of these rules. researchgate.netunits.itdrugbank.com In silico analyses of sesquiterpene lactones, including those related to this compound, have often shown compliance with these rules, indicating good potential for oral bioavailability. researchgate.net Other filters, such as Veber's rules, may also be applied to further refine the assessment of drug-likeness. mdpi.comnih.gov

Table 2: Lipinski's Rule of Five Parameters

| Parameter | Guideline |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

| Molecular Weight (Daltons) | < 500 |

| Log P (Octanol-water partition coefficient) | < 5 |

Comparative Studies and Structure Activity Relationship Sar of 11 Epi Sulfocostunolide a

Comparative Analysis with Related Sesquiterpene Lactones

While direct comparative bioactivity data for 11-epi-Sulfocostunolide A is limited, a review of related compounds such as Costunolide (B1669451) and Dehydrocostus Lactone offers insights into the potential activities of this class of molecules.

Costunolide is one of the most extensively studied sesquiterpene lactones, known for a wide array of biological activities. nih.govnih.gov Preclinical studies have demonstrated its antioxidative, anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govresearchgate.net Its therapeutic potential is linked to its ability to modulate various intracellular signaling pathways involved in inflammation and tumor growth. nih.gov

Dehydrocostus Lactone also exhibits a significant spectrum of biological effects, including anti-inflammatory, anticancer, antiviral, and antimicrobial activities. mdpi.comresearchgate.net It has been shown to suppress the viability, proliferation, and migration of cancer cells and induce apoptosis. mdpi.com Like Costunolide, its activity is often attributed to its core chemical structure. mdpi.com

A comparative overview of the known activities for these related compounds is presented below. It is plausible that this compound shares some of these properties due to structural similarities, although the extent and specificity of these activities would require direct experimental validation.

| Compound | Key Reported Biological Activities |

| Costunolide | Anti-inflammatory, Anticancer, Antioxidant, Antimicrobial, Neuroprotective nih.govnih.gov |

| Dehydrocostus Lactone | Anti-inflammatory, Anticancer, Antiviral, Antimicrobial, Leishmanicidal mdpi.commdpi.comtandfonline.com |

This table is based on activities reported for related compounds and is for illustrative purposes. Specific activities for this compound and Sulfocostunolide B require dedicated investigation.

Identification of Essential Pharmacophores for Specific Bioactivities

The biological activity of sesquiterpene lactones is largely dependent on specific structural motifs, or pharmacophores, that interact with biological targets. For this class of compounds, the α-methylene-γ-lactone moiety is widely recognized as the primary pharmacophore responsible for many of their biological effects, including anti-inflammatory and cytotoxic activities. nih.govnih.gov

This reactive group functions as a Michael acceptor, allowing it to form covalent bonds with nucleophilic groups, such as the sulfhydryl (thiol) groups of cysteine residues in proteins. researchgate.net By alkylating key proteins, such as transcription factors (e.g., NF-κB) and enzymes, sesquiterpene lactones can modulate their function, leading to the observed biological responses. mdpi.com The presence of this α-methylene-γ-lactone group is considered essential for the activity of many related compounds. nih.gov For instance, the saturation of the exocyclic double bond in this moiety typically leads to a significant reduction or complete loss of cytotoxicity. researchgate.net

Given its structure, it is highly probable that the α-methylene-γ-lactone group is also the essential pharmacophore for the bioactivities of this compound.

Stereochemical Influences on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of natural products. nih.gov The specific spatial conformation of a molecule determines how it fits into the binding site of a target protein, influencing both its potency and selectivity.

For sesquiterpene lactones, stereochemistry is a key determinant of their interaction with biological targets. nih.gov Different stereoisomers of the same compound can exhibit vastly different biological activities. This is because the precise orientation of functional groups affects the molecule's ability to form crucial interactions, such as hydrogen bonds, with amino acid residues in the target's active site. nih.gov

In the case of This compound , the "11-epi" designation indicates a specific stereochemical configuration at the 11th carbon position. This particular arrangement distinguishes it from other potential stereoisomers. While specific studies on how this "11-epi" configuration affects the biological potency and selectivity of Sulfocostunolide A are not available, it is a well-established principle that such stereochemical variations can lead to significant differences in biological outcomes. nih.govnih.gov The specific 3D shape conferred by this stereocenter would influence its binding affinity and reactivity with target proteins, ultimately defining its unique biological profile.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Activities and Therapeutic Potential

While the parent compound, costunolide (B1669451), and other sesquiterpene lactones are known for a wide spectrum of biological activities, the unique sulfated nature of 11-epi-Sulfocostunolide A suggests it may possess distinct or enhanced properties. mdpi.comnih.gov Sesquiterpene lactones have demonstrated promising anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. nih.govkoreascience.krmdpi.com Future research must prioritize a systematic investigation into whether this compound shares these capabilities or exhibits novel bioactivities.

Key research questions to be addressed include:

Anti-inflammatory Mechanisms: Does the sulfate (B86663) group modify the compound's interaction with key inflammatory pathways, such as NF-κB, which is a known target for other sesquiterpene lactones? mdpi.comresearchgate.net

Anticancer Selectivity: Can this compound induce apoptosis or inhibit cell cycle progression in cancer cell lines, and does its sulfation impact its selectivity for cancer cells over healthy cells? nih.govjkom.org

Antimicrobial Spectrum: What is the extent of its activity against various strains of bacteria and fungi, and could it be effective against drug-resistant microbes?

Neuro-modulatory Effects: Could the increased polarity due to sulfation influence its ability to interact with targets within the central nervous system?

Systematic screening using diverse in vitro and in vivo models will be crucial to map the full therapeutic landscape of this compound.

Development of Advanced Analytical Techniques for Comprehensive Profiling

A significant hurdle in natural product research is the accurate and sensitive detection and quantification of compounds in complex biological matrices. For sesquiterpene lactones, established analytical methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov However, the specific properties of this compound, such as its potential thermal instability and the presence of a sulfate group, necessitate the development of specialized analytical techniques. researchgate.net

Future efforts should concentrate on:

Optimized LC-MS/MS Methods: Developing robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocols that allow for highly sensitive and specific quantification of this compound in plasma, tissues, and urine. This is essential for detailed pharmacokinetic and metabolic studies.

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS platforms, such as Orbitrap-based systems, for the structural elucidation of its metabolites and for non-targeted metabolomic profiling to understand its impact on biological systems. creative-proteomics.com

Supercritical Fluid Chromatography (SFC): Exploring SFC as a potential alternative to traditional chromatography, as it can offer advantages for analyzing thermally labile compounds. researchgate.net

The following table outlines potential advanced analytical platforms for future research on this compound.

| Analytical Platform | Application | Potential Advantages |

| LC-MS/MS | Pharmacokinetic studies, metabolite quantification | High sensitivity and specificity for complex matrices. |

| HRMS (e.g., Orbitrap) | Metabolite identification, structural elucidation | High mass accuracy and resolution for unknown identification. creative-proteomics.com |

| SFC-MS | Analysis of thermally labile compounds | Reduced risk of thermal degradation during analysis. researchgate.net |

| HPLC-NMR | Unambiguous structure determination | Direct coupling of separation with structural information. nih.gov |

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of this compound, a reductionist, single-target approach is insufficient. The future lies in integrating multi-omics data to build a holistic, systems-level understanding of its mechanism of action. This involves combining genomics, transcriptomics, proteomics, and metabolomics to map the compound-induced changes across the entire biological system.

Transcriptomic studies on related plants have successfully identified genes involved in the biosynthesis of sesquiterpene lactones, demonstrating the power of this approach. uniba.itresearchgate.net A similar strategy can be applied to understand the effects of this compound exposure in human cells or animal models.

Key objectives for this integrated approach include:

Mechanism of Action Deconvolution: Using transcriptomics (RNA-seq) and proteomics to identify modulated genes and proteins, thereby revealing the signaling pathways affected by the compound.

Biomarker Discovery: Analyzing metabolomics data to discover biomarkers that indicate target engagement or therapeutic response.

Off-Target Effect Prediction: Integrating data from all omics layers to predict potential off-target effects and guide safety assessments.

This systems-biology approach will be instrumental in creating comprehensive models of the compound's activity, accelerating its journey from laboratory discovery to clinical application.

Exploration of Synergistic Effects with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. Several sesquiterpene lactones have been shown to sensitize cancer cells to conventional chemotherapy drugs. koreascience.krmdpi.com A promising avenue of future research is to investigate the potential synergistic effects of this compound when combined with other therapeutic agents.

Research should be designed to explore combinations with:

Conventional Chemotherapeutics: To assess if this compound can enhance the cytotoxicity of drugs like doxorubicin (B1662922) or cisplatin, potentially allowing for lower, less toxic doses.

Antibiotics: To determine if it can act as a resistance breaker when co-administered with antibiotics against which bacteria have developed resistance.

Anti-inflammatory Drugs: To explore potential synergy with non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids in treating inflammatory conditions.

These studies could reveal novel therapeutic strategies and expand the clinical utility of both this compound and existing drugs.

Methodological Advancements in Computational Drug Discovery Platforms

Computational, or in silico, methods are indispensable tools for accelerating drug discovery and development. researchgate.net For sesquiterpene lactones, molecular docking and virtual screening have already been used to identify potential protein targets and predict binding interactions. scispace.comnih.govnih.gov Applying and advancing these platforms for this compound is a critical future direction.

Future computational research should focus on:

Target Identification: Employing reverse docking and pharmacophore modeling to screen the human proteome for potential binding targets, thereby generating hypotheses about its mechanism of action. nih.gov

ADMET Prediction: Developing and refining quantitative structure-activity relationship (QSAR) models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its potential derivatives.

Structure-Based Drug Design: Using the predicted binding modes to computationally design novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Molecular Dynamics Simulations: Performing simulations to understand the dynamics of the compound-target interaction and the stability of the binding complex. scispace.com

The table below summarizes key computational approaches and their future applications for this compound research.

| Computational Method | Application | Objective |

| Molecular Docking | Virtual screening against protein libraries | Identify potential molecular targets. scispace.comresearchgate.net |

| QSAR Modeling | ADMET property prediction | Forecast pharmacokinetic and toxicity profiles. |

| Molecular Dynamics | Simulation of compound-protein interaction | Assess binding stability and mechanism. |

| Pharmacophore Modeling | Feature-based virtual screening | Discover compounds with similar activity profiles. |

By integrating these advanced research strategies, the scientific community can systematically unravel the therapeutic potential of this compound, paving the way for the development of novel, nature-derived medicines.

Q & A

Q. What frameworks are recommended for structuring a systematic review on this compound’s pharmacological potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.